molecular formula C14H18ClNO3S B2594040 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1448064-88-7

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2594040
CAS No.: 1448064-88-7
M. Wt: 315.81
InChI Key: GHERDJOSUCKJHZ-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by its unique structural features, including an azetidine ring and a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the azetidine ring is reacted with 4-chlorobenzenesulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 2,2-dimethylpropan-1-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The sulfonyl group is known to form strong interactions with amino acid residues, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring may also play a role in binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
  • 1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (chlorine, fluorine, methyl).
  • Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds.
  • Biological Activity: Variations in substituents can lead to differences in biological activity and specificity towards molecular targets.

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one stands out due to its unique combination of structural features, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-14(2,3)13(17)16-8-12(9-16)20(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHERDJOSUCKJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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